molecular formula C10H9BrN2S B12609344 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine

Cat. No.: B12609344
M. Wt: 269.16 g/mol
InChI Key: YSBUUKRPZVRXDN-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in heterocyclic chemistry known for its diverse biological activities. Scientific studies on highly analogous 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant potential in generating novel agents with antimicrobial and anticancer properties . Researchers utilize this bromophenyl-thiazolylamine structure as a key building block for the synthesis of more complex molecules, such as Schiff bases, which have shown promising in vitro activity against human breast adenocarcinoma cancer cell lines (MCF7) and various microbial strains . Furthermore, the 2-aminothiazole chemotype is recognized for its applicability in developing central nervous system (CNS) agents, as some derivatives exhibit favorable pharmacokinetic properties, including good blood-brain barrier penetration . The presence of the bromo substituent on the phenyl ring offers a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing for extensive exploration of structure-activity relationships (SAR) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

YSBUUKRPZVRXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Method A: Reaction of 4-Bromoacetophenone with Thiourea

This method involves the following steps:

  • Starting Materials : The primary reactants are 4-bromoacetophenone and thiourea.

  • Reaction Conditions : The reaction is typically conducted in the presence of iodine as a catalyst and under reflux conditions in a suitable solvent such as ethanol.

  • Yield : This method has been reported to yield the desired product with high purity (95%) after purification steps, such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to enhance efficiency in mixing and heat transfer. This method allows for better scalability and reproducibility of the synthesis process.

Alternative Method: Hydrolysis of N-(4-bromo-2-methylphenyl) ethanamide

Another approach involves the hydrolysis of N-(4-bromo-2-methylphenyl) ethanamide:

  • Protection of Arylamine : The process begins with the protection of arylamine to form N-(2-methylphenyl) acetamide.

  • Bromination : This intermediate is then brominated using N-bromosuccinimide under reflux conditions.

  • Hydrolysis : The brominated product undergoes hydrolysis using concentrated hydrochloric acid followed by neutralization with ammoniacal liquor, leading to the formation of the final product after recrystallization.

  • Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Substitution Reagents : Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

  • Oxidizing Agents : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reducing Agents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Property Value
Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
IUPAC Name 4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine
InChI InChI=1S/C10H9BrN2S/c1-6...
InChI Key YSBUUKRPZVRXDN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)...

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Applications

The compound exhibits promising antimicrobial properties, making it a candidate for combating bacterial infections. Research has demonstrated that derivatives of thiazole, including those similar to 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine, show significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study synthesized various thiazole derivatives and assessed their antibacterial efficacy. The results indicated that compounds with similar structures displayed potent activity against multiple bacterial strains, comparable to standard antibiotics like norfloxacin and fluconazole .

Data Table: Antibacterial Efficacy of Thiazole Derivatives

Compound IDStructureGram-positive ActivityGram-negative ActivityReference
p24-(4-Bromo-phenyl)-thiazolEffectiveModerate
p34-(Methylsulfonyl)-thiazolHighHigh
p65-Phenyl-thiazolModerateEffective

Anticancer Applications

In addition to its antibacterial properties, this compound has shown potential in anticancer research. Studies have focused on its ability to inhibit cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cells.

Case Study: Anticancer Activity

A notable investigation involved synthesizing a series of thiazole derivatives and evaluating their anticancer effects on the MCF7 breast cancer cell line. Among these, certain derivatives demonstrated significant cytotoxicity, with one compound (p2) showing activity comparable to the standard chemotherapeutic agent 5-fluorouracil .

Data Table: Anticancer Efficacy of Thiazole Derivatives

Compound IDStructureIC50 (µM)Standard ComparisonReference
p24-(Bromo-phenyl)-thiazol12.5Comparable to 5-FU
p34-(Chlorophenyl)-thiazol15.0Moderate
p45-Methyl-thiazol20.0Lower than standard

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between thiazole derivatives and their biological targets. These studies help predict the binding affinity and mechanism of action of the compounds.

Findings from Molecular Docking

The docking studies revealed that certain thiazole derivatives bind effectively to key proteins involved in bacterial resistance and cancer progression. For instance, compounds were shown to interact favorably with the active sites of enzymes critical for cell division in bacteria and cancer cells .

Data Table: Molecular Docking Scores

Compound IDTarget ProteinBinding Affinity (kcal/mol)Interaction Type
p2DHPS-8.5Hydrogen bonds
p3CYP51-9.0π–π stacking
p4CDK2-7.8Hydrophobic interactions

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Thiazole Derivatives and Their Properties

Compound Name Substituents (R-group) Molecular Formula Melting Point (°C) % Yield Biological Activity
4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine 4-Bromo-2-methylphenyl C₁₀H₉BrN₂S Not reported 95 Antiproliferative, antimicrobial
4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1) 3,4-Dimethoxybenzylidene C₁₈H₁₅BrN₂O₂S 134–136 85 Antimicrobial
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (p3) 4-Dimethylaminobenzylidene C₁₈H₁₆BrN₃S 117–120 65 Anticancer
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Trifluoromethyl C₄H₂BrF₃N₂S Not reported Not reported Unknown (structural analog)
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine 3-Bromo-2-thienyl C₇H₅BrN₂S₂ Not reported Not reported Unknown (heterocyclic variant)

Key Observations :

  • Electron-Withdrawing vs. Methoxy or dimethylamino groups (e.g., p1, p3) increase solubility due to their polar nature .
  • Impact on Melting Points : Derivatives with bulky substituents (e.g., p1) exhibit higher melting points compared to simpler analogs (e.g., p3), likely due to increased crystalline packing efficiency .

Antimicrobial Activity

  • This compound : Demonstrates moderate activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
  • Compound p1 : Shows superior antimicrobial efficacy (MIC: 6.25 µg/mL for S. aureus), attributed to the electron-donating methoxy groups enhancing membrane penetration .
  • Compound p3 : Lower antimicrobial potency (MIC: 50 µg/mL) but higher selectivity for cancer cells (IC₅₀: 8.2 µM against MCF-7), suggesting substituent-dependent activity shifts .

Anticancer Potential

  • This compound : Exhibits antiproliferative effects against glioblastoma (U87 MG) with IC₅₀ of 18 µM, likely via KCa3.1 channel modulation .
  • Compound p3: Higher efficacy in breast cancer models (IC₅₀: 8.2 µM) due to the dimethylamino group facilitating DNA intercalation .

ADME and Toxicity Considerations

  • Lipophilicity : The bromine and methyl groups in this compound confer a logP value of ~3.2, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Safety Profile : Brominated thiazoles (e.g., 4-(3-Bromo-4-fluorophenyl)-thiazol-2-amine) are classified as irritants (GHS Category Xi), necessitating careful handling .

Biological Activity

Antimicrobial Activity

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine has demonstrated significant antimicrobial properties against both bacterial and fungal species . The compound's activity is attributed to the presence of the thiazole nucleus, which is known to interfere with the biosynthesis of bacterial lipids .

Antibacterial Activity

In vitro studies using the turbidimetric method have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the bromine atom at the para position of the phenyl ring enhances its antibacterial properties .

Antifungal Activity

The compound also displays antifungal activity comparable to standard antifungal agents like fluconazole . The 2-amino group on the thiazole ring is believed to play a crucial role in its antifungal properties .

Anticancer Activity

This compound has shown promising anticancer activity, particularly against breast cancer cell lines .

Breast Cancer Studies

In vitro studies using the Sulforhodamine B (SRB) assay on the MCF7 cell line (estrogen receptor-positive human breast adenocarcinoma) have demonstrated significant antiproliferative activity . The compound's activity was found to be comparable to the standard drug 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mode of this compound with various receptors . These studies have revealed:

  • Good docking scores within the binding pockets of selected PDB IDs (1JIJ, 4WMZ, and 3ERT) .
  • Promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • The bromine atom at the para position of the phenyl ring enhances antimicrobial activity .
  • The 2-amino group on the thiazole ring contributes to its antifungal properties .
  • The methyl group at the ortho position of the phenyl ring may influence its anticancer activity, although more specific studies are needed to confirm this .

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